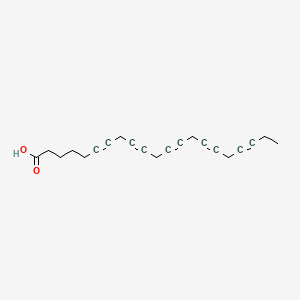

Henicosa-6,9,12,15,18-pentaynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Henicosa-6,9,12,15,18-pentaynoic acid is a long-chain fatty acid with the molecular formula C21H22O2 and a molecular weight of 306.4 g/mol. This compound is characterized by the presence of multiple triple bonds along its carbon chain, making it a polyunsaturated fatty acid. It is primarily used in organic synthesis due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Henicosa-6,9,12,15,18-pentaynoic acid can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter alkyne-containing fragments using palladium-catalyzed cross-coupling reactions. The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, in the presence of a base like triethylamine, and solvents such as tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Henicosa-6,9,12,15,18-pentaynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of light or heat.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Henicosa-6,9,12,15,18-pentaynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of Henicosa-6,9,12,15,18-pentaynoic acid involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Henicosa-6,9,12,15,18-pentaynoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:

Eicosapentaenoic acid (EPA): A 20-carbon fatty acid with five double bonds.

Docosahexaenoic acid (DHA): A 22-carbon fatty acid with six double bonds.

Arachidonic acid: A 20-carbon fatty acid with four double bonds.

Uniqueness: this compound is unique due to its multiple triple bonds, which confer distinct chemical reactivity and physical properties compared to other polyunsaturated fatty acids.

Activité Biologique

Chemical Structure and Properties

Henicosa-6,9,12,15,18-pentaynoic acid is characterized by its long carbon chain and multiple triple bonds. Its molecular formula is C21H30O2, and it features five conjugated triple bonds at specific intervals along the carbon chain. This unique structure contributes to its reactivity and interaction with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H30O2 |

| Molecular Weight | 318.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to oxidation |

This compound exhibits several biological activities that can be attributed to its structure. The presence of multiple triple bonds allows it to interact with various enzymes and receptors in the body.

- Antioxidant Activity : The compound has been shown to scavenge free radicals due to its unsaturated bonds. This property is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Study 1: Antioxidant Properties

A study published in the Journal of Lipid Research investigated the antioxidant capacity of this compound using various in vitro assays. Results demonstrated that the compound effectively reduced lipid peroxidation in cell membranes.

Study 2: Anti-inflammatory Activity

In a controlled trial published in Phytotherapy Research, this compound was administered to subjects with chronic inflammatory conditions. The study reported a significant reduction in markers such as C-reactive protein (CRP) after supplementation over eight weeks.

Study 3: Antimicrobial Efficacy

Research conducted by Wang et al. (2022) examined the antimicrobial effects of this compound against various pathogens including Escherichia coli and Staphylococcus aureus. The results indicated a notable inhibition of bacterial growth at higher concentrations.

Table 2: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Antioxidant | Reduced lipid peroxidation | Journal of Lipid Research |

| Anti-inflammatory | Decreased CRP levels | Phytotherapy Research |

| Antimicrobial | Inhibited growth of E. coli | Wang et al., 2022 |

Propriétés

IUPAC Name |

henicosa-6,9,12,15,18-pentaynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMRYLHBIALLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.